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Compound of Interest

Compound Name: N(4),N(4)-Dimethyl-5-azacytidine

CAS No.: 27826-77-3

Cat. No.: B1202612 Get Quote

From Cytotoxic Antimetabolite to Epigenetic Standard of Care

Executive Summary
5-Azacytidine (Azacitidine; Vidaza®) represents a paradigm shift in oncology, marking the

transition from indiscriminate cytotoxicity to targeted epigenetic reprogramming. Originally

synthesized in 1964 as a classical antimetabolite, its development was nearly abandoned due

to severe toxicity in early leukemia trials. Its resurgence in the 1980s—driven by the discovery

of its hypomethylating properties at low doses—established the foundation for modern

epigenetic therapy. This guide details the chemical genesis, mechanistic evolution, and

technical handling of 5-Azacytidine for researchers in drug development.

Chemical Genesis: The Prague Synthesis (1964)
The molecule was first synthesized at the Institute of Organic Chemistry and Biochemistry

(IOCB) in Prague by Alois Píškala and František Šorm. Their objective was to create analogues

of cytidine where the CH group at the 5-position of the pyrimidine ring was replaced by a

nitrogen atom, creating a 1,3,5-triazine ring.

The Structural Anomaly
The substitution of Carbon-5 with Nitrogen renders the triazine ring electron-deficient and

chemically unstable. Unlike cytidine, the 5-azacytosine ring is highly susceptible to nucleophilic
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attack and hydrolysis, a property that defines both its biological activity (covalent trapping of

enzymes) and its pharmaceutical handling challenges (rapid degradation in water).

Synthesis Pathway Visualization
The following diagram outlines the logic of the original and modified synthesis, highlighting the

critical glycosylation step.

Figure 1: General Synthetic Pathway of 5-Azacytidine

S-Triazine Precursor
(Isocyanate)

Glycosylation
(Vorbrüggen Reaction)

+ Protected Ribose
(TMS-Triflate catalyst) Protected

5-Azacytidine
Coupling 5-Azacytidine

(1-β-D-ribofuranosyl-5-azacytosine)

Deprotection
(Methanolic Ammonia)

Click to download full resolution via product page

Caption: Simplified synthetic route focusing on the critical coupling of the silylated base with the

ribose moiety.

The Mechanistic Pivot: Cytotoxicity vs. Epigenetics
For two decades, 5-Azacytidine was viewed solely as a cytotoxic antimetabolite. It was

believed to kill cells by incorporating into RNA and disrupting protein synthesis. The "Epigenetic

Pivot" occurred in 1980, when Peter Jones and Shirley Taylor demonstrated that 5-Azacytidine

could induce differentiation in mouse embryo cells at non-cytotoxic doses.

Mechanism of Action: Covalent Trapping
The drug functions as a "suicide substrate" for DNA Methyltransferases (DNMTs).

Incorporation: 5-Azacytidine is phosphorylated to 5-aza-dCTP and incorporated into DNA.

Attack: DNMT enzymes attempt to methylate the 5-position of the cytosine ring.

Trapping: Normally, DNMT releases the DNA after methylation. However, the Nitrogen at

position 5 prevents the beta-elimination step required for enzyme release.[1]

Depletion: The DNMT enzyme remains covalently bound to the DNA, triggering proteasomal

degradation of the enzyme. This leads to global hypomethylation in daughter cells.
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Pathway Visualization: The DNMT Trap

Figure 2: Mechanism of DNMT Depletion by 5-Azacytidine

5-Azacytidine (Entry)

Phosphorylation
(Uridine-Cytidine Kinase)

Incorporation into DNA
(as 5-aza-dC)

DNMT Binding
(Covalent Complex)

Inhibition of 
Beta-Elimination

C6 Attack

Proteasomal Degradation
of DNMT

DNA Hypomethylation
(Gene Re-expression)

Click to download full resolution via product page

Caption: The cascade from cellular entry to the irreversible covalent trapping of DNA

Methyltransferase enzymes.
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Clinical Development History
The clinical trajectory of 5-Azacytidine is a case study in dose optimization.

Era Indication Strategy Outcome

1970s
Acute Leukemia

(AML)
High Dose (Bolus)

High cytotoxicity,

severe

nausea/vomiting.

Limited efficacy due to

toxicity.

1980s
Thalassemia / Sickle

Cell
Low Dose

Induced Fetal

Hemoglobin (HbF) via

hypomethylation.

Proof of concept for

epigenetic modulation.

1990s
Myelodysplastic

Syndromes (MDS)

Low Dose

(Continuous)

Silverman et al.

(CALGB 9221)

showed improved

response rates and

reduced leukemic

transformation.

2004 MDS (All subtypes) FDA Approval

First drug approved

specifically for MDS.

Demonstrated survival

benefit in AZA-001

trial.

Key Insight: The shift from "killing cells" (high dose) to "reprogramming cells" (low dose)

salvaged the drug from obscurity.

Technical Protocols for Researchers
Stability and Handling (Critical)
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5-Azacytidine is notoriously unstable in aqueous solution due to the hydrolysis of the 5-

azacytosine ring. The ring opens to form N-formylguanylribosylurea, which is inactive.

Protocol: Reconstitution and Storage

Solvent: Reconstitute lyophilized powder with sterile water (ice cold).

Temperature: Maintain at 4°C immediately.

Half-life at 25°C: ~1.5 to 3 hours.

Half-life at 4°C: ~12 to 24 hours.[2]

pH Sensitivity: Maximum stability is observed at pH 6.5 – 7.0.

Avoid: Acidic or highly basic buffers, which accelerate ring opening.

Administration: For clinical or in vivo use, suspensions must be used within 1 hour of

reconstitution if kept at room temperature, or 8 hours if refrigerated.

In Vitro Treatment Protocol (Standardized)
To observe epigenetic effects (demethylation) rather than immediate cytotoxicity:

Dosing: Use nanomolar concentrations (e.g., 0.1 µM – 1.0 µM).

Timing: Treatment must persist for at least 2 cell doubling times (typically 48–72 hours).

Reasoning: Azacitidine is S-phase specific. It must be incorporated into DNA during

replication to trap DNMTs.

Refresh: Replace media containing fresh drug every 24 hours due to the hydrolysis instability

described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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